REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CCN(C(C)C)C(C)C.[Cl:21][CH:22]([CH3:26])[C:23](Cl)=[O:24].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:11][O:10][C:1](=[O:9])[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:23](=[O:24])[CH:22]([Cl:21])[CH3:26] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirring for an additional 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the resulting biphasic mixture transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice more with DCM (25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)NC(C(C)Cl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.75 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |